Carboplatin-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6H14N2O4Pt |

|---|---|

Molecular Weight |

377.30 g/mol |

IUPAC Name |

azane;platinum;2,2,4,4-tetradeuteriocyclobutane-1,1-dicarboxylic acid |

InChI |

InChI=1S/C6H8O4.2H3N.Pt/c7-4(8)6(5(9)10)2-1-3-6;;;/h1-3H2,(H,7,8)(H,9,10);2*1H3;/i2D2,3D2;;; |

InChI Key |

DVQHYTBCTGYNNN-VKQZZNDOSA-N |

Isomeric SMILES |

[2H]C1(CC(C1(C(=O)O)C(=O)O)([2H])[2H])[2H].N.N.[Pt] |

Canonical SMILES |

C1CC(C1)(C(=O)O)C(=O)O.N.N.[Pt] |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of Carboplatin-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Carboplatin-d4. It is important to note that this compound, a deuterated analog of Carboplatin, is primarily utilized as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the precise measurement of Carboplatin in biological samples.[1][2] The substitution of four hydrogen atoms with deuterium atoms does not alter the fundamental pharmacological activity of the molecule. Therefore, the mechanism of action of this compound is considered identical to that of Carboplatin. This guide will focus on the well-established mechanism of Carboplatin.

Introduction to Carboplatin

Carboplatin is a second-generation platinum-based chemotherapeutic agent widely used in the treatment of various cancers, including ovarian, lung, head and neck, and brain cancers.[3] It was developed as an analog of cisplatin with the aim of reducing the severe nephrotoxicity, ototoxicity, and neurotoxicity associated with the parent compound, while retaining significant antitumor efficacy.[3] The key structural difference between Carboplatin and cisplatin is the replacement of the two chloride ligands with a more stable bidentate cyclobutanedicarboxylate (CBDCA) ligand.[4] This modification results in a different pharmacokinetic profile and a reduced rate of aquation.

Pharmacokinetics and Cellular Uptake

The pharmacokinetic profile of Carboplatin is characterized by a slower hydrolysis rate compared to cisplatin. After intravenous administration, Carboplatin exhibits a biphasic elimination from the plasma.[3][5]

Table 1: Pharmacokinetic Parameters of Carboplatin

| Parameter | Value | Reference |

| Initial half-life (free platinum) | ~90 minutes | [3] |

| Later phase half-life (free platinum) | ~6 hours | [3] |

| Distribution half-life | 1.1 - 2.0 hours | [6] |

| Elimination half-life | 2.6 - 5.9 hours | [6] |

| Protein binding (initial, 4 hours) | ~29% | [3] |

| Irreversible protein binding (24 hours) | 85-89% | [3] |

| Urinary excretion (unchanged, 24 hours) | 50-70% | [3][6][7] |

Cellular uptake of Carboplatin is thought to occur through a combination of passive diffusion and active transport mechanisms, although it is generally less efficient than that of cisplatin.[8] Copper transporters, such as CTR1, have been implicated in the uptake of platinum-based drugs.

Mechanism of Action: From Activation to Apoptosis

The cytotoxic effects of Carboplatin are mediated through its interaction with DNA, leading to the inhibition of DNA replication and transcription, and ultimately inducing programmed cell death (apoptosis). The overall mechanism can be broken down into several key steps:

Intracellular Activation

Carboplatin is administered in an inactive form. Once inside the cell, where the chloride concentration is significantly lower than in the plasma, the CBDCA ligand is slowly hydrolyzed. This aquation process results in the formation of reactive, positively charged platinum species.[3][7]

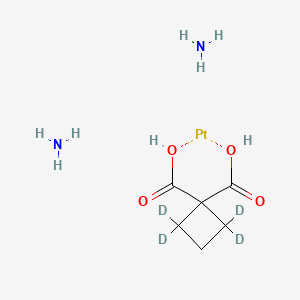

Caption: Intracellular activation of Carboplatin.

DNA Binding and Adduct Formation

The activated platinum complexes are electrophilic and readily bind to nucleophilic sites on DNA, primarily the N7 position of guanine and adenine bases. This binding leads to the formation of various DNA adducts:

-

Intrastrand cross-links: The most common type of adduct, where the platinum atom links two adjacent bases on the same DNA strand, typically two guanines (GG) or a guanine and an adenine (AG).

-

Interstrand cross-links: These link bases on opposite DNA strands.

-

DNA-protein cross-links: The platinum complex can also form cross-links between DNA and cellular proteins.

The formation of these adducts distorts the DNA double helix, which physically obstructs the machinery of DNA replication and transcription.[3]

Caption: Formation of Carboplatin-DNA adducts.

Cellular Response to DNA Damage

The formation of Carboplatin-DNA adducts triggers a cellular DNA damage response (DDR). This involves the activation of several signaling pathways aimed at repairing the damaged DNA. Key proteins involved in this response include ATR (Ataxia Telangiectasia and Rad3-related), CHK1, and p53.

If the DNA damage is too extensive to be repaired, the cell is directed towards apoptosis. Carboplatin-induced apoptosis can be initiated through both intrinsic (mitochondrial) and extrinsic pathways.

Intrinsic Pathway:

-

Mitochondrial Depolarization: DNA damage signals lead to the destabilization of the mitochondrial membrane.

-

Cytochrome c Release: This depolarization results in the release of cytochrome c from the mitochondria into the cytoplasm.

-

Apoptosome Formation: Cytochrome c binds to Apaf-1 and pro-caspase-9 to form the apoptosome.

-

Caspase Activation: The apoptosome activates caspase-9, which in turn activates executioner caspases like caspase-3, leading to cellular dismantling.

Extrinsic Pathway: While the intrinsic pathway is considered the primary route for Carboplatin-induced apoptosis, some studies suggest the involvement of the extrinsic pathway through the upregulation of death receptors.

Caption: Carboplatin-induced DNA damage response and apoptosis.

Experimental Protocols

The following is a representative experimental protocol for the quantification of Carboplatin in human plasma using this compound as an internal standard, based on published methodologies.

Quantification of Carboplatin in Human Plasma by LC-MS/MS

Objective: To determine the concentration of Carboplatin in human plasma samples.

Materials:

-

Human plasma samples

-

Carboplatin standard

-

This compound (internal standard)

-

Acetonitrile (ACN)

-

Acetic acid

-

Water (LC-MS grade)

-

Accucore HILIC column (50mm × 2.1mm i.d., 2.6µm) or equivalent

-

Liquid chromatography system coupled with a triple quadrupole mass spectrometer (LC-MS/MS)

Procedure:

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To 50 µL of plasma, add 200 µL of ACN containing a known concentration of this compound (e.g., 100 ng/mL).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and dilute with ACN as needed.[1]

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Mass Spectrometry Detection:

-

Use an electrospray ionization (ESI) source in positive ion mode.

-

Operate the mass spectrometer in Selected Reaction Monitoring (SRM) mode.

-

Monitor the precursor-to-product ion transitions for Carboplatin and this compound.

-

-

-

Data Analysis:

-

Generate a calibration curve by plotting the peak area ratio of Carboplatin to this compound against the concentration of the Carboplatin standards.

-

Determine the concentration of Carboplatin in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

References

- 1. Quantification of intact carboplatin in human plasma ultrafitrates using hydrophilic interaction liquid chromatography-tandem mass spectrometry and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. news-medical.net [news-medical.net]

- 4. researchgate.net [researchgate.net]

- 5. Clinical pharmacokinetics of carboplatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. labeling.pfizer.com [labeling.pfizer.com]

- 8. Phase II investigational window using carboplatin, iproplatin, ifosfamide, and epirubicin in children with untreated disseminated neuroblastoma: a Pediatric Oncology Group study - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physicochemical Properties of Carboplatin-d4

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the core physicochemical properties of Carboplatin-d4, a deuterated analog of the widely used antineoplastic agent, Carboplatin. Primarily utilized as an internal standard for quantitative analysis, a thorough understanding of its characteristics is essential for accurate bioanalytical method development and research applications.

Core Physicochemical Properties

This compound is the deuterium-labeled version of Carboplatin, with four hydrogen atoms on the cyclobutane ring replaced by deuterium.[1][2][3] This isotopic substitution results in a higher molecular weight but does not significantly alter the fundamental physicochemical properties compared to the unlabeled compound. Therefore, the data for unlabeled Carboplatin serves as a reliable reference. This compound is commercially available as a white to off-white solid or crystalline powder.[1][3][4]

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Chemical Name | (SP-4-2)-Diamimine[1,1-cyclobutane-d4-di(carboxylato-kO)(2-)]platinum | [2][3][5] |

| Synonyms | CBDCA-d4, NSC 241240-d4, Paraplatin-d4 | [1][3][6] |

| Molecular Formula | C₆H₈D₄N₂O₄Pt | [1][2][5] |

| Molecular Weight | 375.27 - 375.3 g/mol | [2][7][8] |

| Appearance | White to off-white crystalline solid/powder | [1][3][4] |

| Unlabeled CAS No. | 41575-94-4 | [1][2][9] |

| Purity | ≥95% - ≥98% |[2][6] |

Table 2: Solubility and Melting Point Data (Referenced from Carboplatin)

| Property | Value | Medium | Source(s) |

|---|---|---|---|

| Melting Point | ~200 °C (decomposition) | N/A | [4] |

| 228-230 °C | N/A | [9][10] | |

| Solubility | ~14 mg/mL | Water | [11][12][13] |

| 10 mg/mL | Water | [10] | |

| Sparingly soluble | Water | [9] | |

| ~1 mg/mL | PBS (pH 7.2) | [6] | |

| 10 mg/mL | Water with 5% Glucose | ||

| Virtually insoluble | Ethanol, Acetone, Dimethylacetamide | [11][13] |

| pH (1% solution) | 5.0 - 7.0 | Water |[11][13] |

Stability and Storage

The stability of Carboplatin, and by extension this compound, is a critical factor for its use in both clinical and research settings.

-

Solid State: As a crystalline solid, Carboplatin is stable and should be stored at controlled room temperature or refrigerated (2-8°C), protected from light.[3][4][9] One supplier recommends storage at -20°C for long-term stability of four years or more.[6]

-

Aqueous Solutions: Aqueous solutions of Carboplatin should be prepared fresh, as storing them for more than one day is not recommended.[6] However, reconstituted solutions at 10 mg/mL have been found to be stable for up to 5 days at room temperature (25°C).[14] Stock solutions can be aliquoted and frozen at -20°C, where they are stable for up to 3 months.

-

Infusion Solutions: The stability in infusion fluids is dependent on the diluent, concentration, and storage conditions.

-

In 5% Dextrose in Water (D5W), a 0.2 mg/mL solution is stable for 24 hours at room temperature.[15]

-

In 0.9% Sodium Chloride, stability varies with concentration and temperature. Solutions of 0.5 mg/mL, 2.0 mg/mL, and 4.0 mg/mL are chemically stable for 3, 5, and 7 days, respectively, at room temperature.[16] Under refrigeration (4°C), all tested concentrations in sodium chloride were stable for at least seven days.[16]

-

Mechanism of Action

Carboplatin exerts its cytotoxic effects through a mechanism shared with its parent compound, cisplatin. It functions as a DNA alkylating agent, a process that is not specific to any particular phase of the cell cycle.[13][17] The key steps are outlined below and illustrated in the signaling pathway diagram.

-

Cellular Uptake and Activation: After entering the cell, the stable 1,1-cyclobutanedicarboxylate ligand undergoes slow hydrolysis, a process known as aquation.[18][19] This reaction replaces the ligand with water molecules, creating a positively charged, reactive platinum species.[17][18]

-

DNA Binding: The activated platinum complex then interacts with nucleophilic sites on DNA, primarily binding to the N7 position of purine bases, particularly guanine.[17][20]

-

Cross-link Formation: This binding leads to the formation of DNA adducts, predominantly intrastrand and interstrand DNA cross-links.[17][21] These cross-links create a physical distortion in the DNA helix.

-

Inhibition of Cellular Processes: The DNA adducts block DNA replication and transcription, preventing cell division and function.[1][18]

-

Induction of Apoptosis: The cellular DNA damage recognition machinery, including mismatch repair (MMR) proteins, identifies the platinum-DNA adducts.[18][19] This recognition triggers downstream signaling pathways that lead to cell cycle arrest and, ultimately, programmed cell death (apoptosis).[17][21]

Caption: Mechanism of action for this compound leading to apoptosis.

Experimental Protocols for Analysis

This compound is indispensable as an internal standard for the quantification of Carboplatin in biological matrices. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating reversed-phase HPLC (RP-HPLC) method is crucial for distinguishing the intact drug from its degradation products.[11][22]

-

Objective: To quantify Carboplatin in pharmaceutical dosage forms.

-

Methodology:

-

Chromatographic System: An RP-HPLC system equipped with a UV detector.

-

Column: Inertsil amino column (250 mm × 4.6 mm, 5 µm particle size).[11]

-

Mobile Phase: An isocratic mobile phase consisting of acetonitrile and water.[11]

-

Flow Rate: 2.0 mL/min.[11]

-

Detection: UV detection at a wavelength of 230 nm.[11]

-

Sample Preparation: A standard solution is prepared by dissolving Carboplatin reference standard in water to a concentration of 1 mg/mL.[11] Injection samples are diluted to fall within the calibration curve range.

-

Analysis: The concentration is determined by comparing the peak area of the sample to a standard calibration curve.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides superior sensitivity and specificity for quantifying Carboplatin in complex biological matrices like plasma and tumor tissue.[23][24]

-

Objective: To determine the concentration of intact Carboplatin in rat plasma ultrafiltrate and tumor homogenates.[24]

-

Methodology:

-

Sample Preparation:

-

To 50 µL of plasma ultrafiltrate or 140 µL of tumor homogenate supernatant, add this compound as the internal standard.

-

Perform solid-phase extraction (SPE) to clean up the sample and concentrate the analyte.[24]

-

-

Chromatographic System: An LC system coupled to a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.

-

Column: A reversed-phase column suitable for polar compounds.

-

Mobile Phase: 5% acetonitrile in 0.5% acetic acid.[24]

-

Flow Rate: 0.2 mL/min.[24]

-

Mass Spectrometry: Operate in positive ESI mode. Monitor specific precursor-to-product ion transitions for both Carboplatin and the this compound internal standard.

-

Quantification: The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the concentration of Carboplatin.

-

Caption: Bioanalytical workflow for Carboplatin quantification using LC-MS/MS.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | CAS | LGC Standards [lgcstandards.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 41575-94-4・Carboplatin・033-25231・039-25233[Detail Information] | [Life Science]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 5. scbt.com [scbt.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. clearsynth.com [clearsynth.com]

- 8. caymanchem.com [caymanchem.com]

- 9. Carboplatin CAS#: 41575-94-4 [m.chemicalbook.com]

- 10. Carboplatin - LKT Labs [lktlabs.com]

- 11. asianpubs.org [asianpubs.org]

- 12. Carboplatin | C6H12N2O4Pt | CID 10339178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. labeling.pfizer.com [labeling.pfizer.com]

- 14. globalrph.com [globalrph.com]

- 15. docta.ucm.es [docta.ucm.es]

- 16. Stability study of carboplatin infusion solutions in 0.9% sodium chloride in polyvinyl chloride bags - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. droracle.ai [droracle.ai]

- 18. scielo.br [scielo.br]

- 19. scielo.br [scielo.br]

- 20. What is the mechanism of Carboplatin? [synapse.patsnap.com]

- 21. aacrjournals.org [aacrjournals.org]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Determination of carboplatin in plasma and tumor by high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Chemical Structure and Stability of Carboplatin-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and stability of Carboplatin-d4, a deuterated analog of the widely used anticancer agent, Carboplatin. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analytical chemistry.

Chemical Structure and Properties

This compound is a platinum-based coordination complex and a deuterated form of Carboplatin. The deuterium atoms are incorporated into the cyclobutane ring of the 1,1-cyclobutanedicarboxylate ligand. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantitative analyses of Carboplatin in biological matrices.[1]

Table 1: General Chemical Properties of this compound

| Property | Value |

| Chemical Name | cis-Diammine(1,1-cyclobutane-d4-dicarboxylato)platinum(II) |

| Synonyms | (SP-4-2)-Diamimine[1,1-cyclobutane-d4-di(carboxylato-kO)(2-)]platinum, CBDCA-d4, JM-8-d4, Paraplatin-d4 |

| Molecular Formula | C₆H₈D₄N₂O₄Pt |

| Molecular Weight | 375.27 g/mol [2] |

| Appearance | White to off-white solid |

| Solubility | Soluble in water |

Stability Profile

The stability of this compound is comparable to that of Carboplatin. The primary degradation pathway for Carboplatin in aqueous solutions is hydrolysis.[] The stability is significantly influenced by the composition of the solution, temperature, and exposure to light.

Influence of Solution Composition

Carboplatin is more stable in 5% dextrose solution compared to 0.9% sodium chloride solution. In the presence of chloride ions, Carboplatin can degrade to form cisplatin.[4] Therefore, for applications requiring long-term stability in solution, the use of chloride-free diluents is recommended.

Table 2: Stability of Carboplatin in Different Infusion Solutions

| Concentration | Solution | Storage Condition | Stability Duration | Reference |

| 0.5 mg/mL | 0.9% Sodium Chloride | Room Temperature, Light | 3 days | [5][6] |

| 2.0 mg/mL | 0.9% Sodium Chloride | Room Temperature, Light | 5 days | [5][6] |

| 4.0 mg/mL | 0.9% Sodium Chloride | Room Temperature, Light | 7 days | [5][6] |

| 0.5 - 4.0 mg/mL | 0.9% Sodium Chloride | Refrigerated (4°C), Dark | At least 7 days | [5][6] |

| 0.3 mg/mL | 5% Glucose | Room Temperature, Light | 42 days | [4] |

| 3.0 mg/mL | 5% Glucose | Room Temperature, Light | 63 days | [4] |

| 0.2 mg/mL | 5% Dextrose | Room Temperature | 24 hours | [7] |

Effect of Temperature and Light

As indicated in the table above, lower temperatures significantly enhance the stability of Carboplatin solutions. Exposure to light can also accelerate degradation.[] For optimal stability, this compound solutions should be stored at refrigerated temperatures and protected from light. Unopened vials are generally stable at controlled room temperature (15–30°C), protected from light.[8]

Experimental Protocols

Accurate and precise analytical methods are crucial for the quantification of this compound, especially when used as an internal standard. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common techniques employed.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is essential to separate the parent compound from its degradation products.

-

Objective: To quantify Carboplatin and its degradation products.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A reverse-phase C18 column (e.g., Zorbax eclipse XDB-C18, 150 mm x 4.6 mm, 5 µm particle size) is commonly used.[7]

-

Mobile Phase: An isocratic mobile phase of water and methanol (e.g., 98:2, v/v) is often employed.[7]

-

Flow Rate: A typical flow rate is 1.0 mL/min.[7]

-

Detection: UV detection at 230 nm.[7]

-

Sample Preparation: Samples are diluted to an appropriate concentration with the mobile phase or a suitable diluent.

-

Forced Degradation Studies: To validate the stability-indicating nature of the method, forced degradation of Carboplatin is performed under various stress conditions (acidic, alkaline, oxidative, thermal, and photolytic).[][7]

-

Acid Degradation: Refluxing with 2N hydrochloric acid at 60°C for 30 minutes.[]

-

Alkali Degradation: Refluxing with a suitable concentration of sodium hydroxide at 60°C for 30 minutes.[]

-

Oxidative Degradation: Treatment with 20% hydrogen peroxide at 60°C for 30 minutes.[]

-

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides high sensitivity and selectivity for the quantification of this compound in complex biological matrices.

-

Objective: To accurately quantify this compound in plasma or other biological samples.

-

Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (MS/MS).

-

Sample Preparation:

-

Protein Precipitation: A simple and common method where a precipitating agent like acetonitrile is added to the plasma sample. The supernatant is then analyzed.

-

Solid-Phase Extraction (SPE): This technique can be used for cleaner sample extracts and improved sensitivity.

-

-

Chromatography:

-

Column: A reverse-phase C18 or a mixed-mode column can be used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous solution (e.g., 0.5% acetic acid) and an organic solvent (e.g., acetonitrile) is typical.

-

-

Mass Spectrometry:

-

Ionization: Positive electrospray ionization (ESI+) is commonly used.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for both Carboplatin and this compound.

-

Visualizations

Mechanism of Action

This compound, like its non-deuterated counterpart, acts as a DNA alkylating agent. Its mechanism of action involves several key steps from cellular entry to the induction of apoptosis.

Caption: Cellular mechanism of action of this compound.

Degradation Pathway

The primary degradation pathway of Carboplatin in aqueous solution is hydrolysis, which involves the opening of the chelate ring and subsequent loss of the dicarboxylate ligand.

Caption: Hydrolytic degradation pathway of Carboplatin.

Experimental Workflow for LC-MS Analysis

The following diagram illustrates a typical workflow for the quantitative analysis of this compound in a biological matrix using LC-MS/MS.

Caption: Workflow for LC-MS/MS analysis of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | CAS | LGC Standards [lgcstandards.com]

- 4. Physicochemical stability of Carboplatin Accord in punctured original vials, syringes and after dilution with 0.9% sodium chloride or 5% glucose solution - GaBIJ [gabi-journal.net]

- 5. Stability study of carboplatin infusion solutions in 0.9% sodium chloride in polyvinyl chloride bags - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. docta.ucm.es [docta.ucm.es]

- 8. accordhealthcare.us [accordhealthcare.us]

Understanding Deuterium Isotope Effects in Carboplatin-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the potential deuterium isotope effects on the pharmacology of Carboplatin, a cornerstone of cancer chemotherapy. While Carboplatin-d4, a deuterated version of the parent drug, is commercially available as an internal standard for analytical purposes, there is a notable absence of publicly available data on its comparative pharmacology. This document aims to bridge this gap by presenting a comprehensive theoretical framework, detailed experimental protocols for synthesis and comparative analysis, and illustrative (hypothetical) quantitative data to guide researchers in this area. The central hypothesis is that the substitution of hydrogen with deuterium at specific positions within the cyclobutanedicarboxylate ligand of Carboplatin could modulate its metabolic stability and pharmacokinetic profile, potentially leading to an improved therapeutic index. This guide is intended to serve as a foundational resource for researchers and drug developers interested in exploring the therapeutic potential of deuterated platinum-based anticancer agents.

Introduction to Deuterium Isotope Effects in Drug Development

The substitution of hydrogen with its stable, non-radioactive isotope, deuterium, is a subtle molecular modification that can have profound effects on a drug's metabolic fate. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a higher activation energy required for its cleavage. This phenomenon, known as the kinetic isotope effect (KIE), can significantly slow down metabolic pathways that involve the breaking of a C-H bond, particularly those mediated by cytochrome P450 (CYP) enzymes.[1][2] By strategically replacing hydrogen atoms at sites of metabolic vulnerability, it is possible to:

-

Increase drug exposure: A slower rate of metabolism can lead to a longer plasma half-life and increased area under the curve (AUC), potentially allowing for lower or less frequent dosing.[3][4]

-

Reduce toxic metabolites: If a drug's toxicity is associated with the formation of a specific metabolite, deuteration can shift the metabolism away from that pathway, leading to a better safety profile.[3]

-

Improve metabolic consistency: Deuteration can reduce inter-patient variability in drug metabolism, leading to more predictable therapeutic outcomes.

While Carboplatin itself undergoes minimal metabolism and is primarily cleared renally, the cyclobutane ring could be susceptible to enzymatic oxidation, although this is not its primary clearance pathway.[5] Deuteration of this ring in this compound could potentially alter any minor metabolic routes and influence its interaction with cellular components.

Synthesis of Carboplatin and this compound

A detailed, plausible experimental protocol for the synthesis of both Carboplatin and its deuterated analogue is presented below. The synthesis of this compound would first require the preparation of the deuterated ligand, 1,1-cyclobutanedicarboxylic acid-d4.

Experimental Protocol: Synthesis of 1,1-Cyclobutanedicarboxylic Acid-d4

This protocol is adapted from established methods for the synthesis of 1,1-cyclobutanedicarboxylic acid.[6][7]

Step 1: Synthesis of Diethyl Malonate-d2

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl malonate in an excess of deuterium oxide (D₂O).

-

Add a catalytic amount of a base, such as sodium deuteroxide (NaOD), to facilitate the H-D exchange at the active methylene position.

-

Heat the mixture to reflux for several hours.

-

Monitor the extent of deuteration by ¹H NMR spectroscopy by observing the disappearance of the signal for the α-protons.

-

After the reaction is complete, neutralize the solution with a deuterated acid (e.g., DCl in D₂O).

-

Extract the diethyl malonate-d2 with a suitable organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

Step 2: Synthesis of Diethyl 1,1-Cyclobutanedicarboxylate-d4

-

In a three-necked flask fitted with a mechanical stirrer, a reflux condenser, and a dropping funnel, place the synthesized diethyl malonate-d2 and 1,3-dibromopropane.

-

Prepare a solution of sodium ethoxide in absolute ethanol.

-

While stirring and maintaining the temperature at 60-65°C, add the sodium ethoxide solution dropwise to the reaction mixture.

-

After the addition is complete, continue to heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

Cool the reaction mixture, add water to dissolve the sodium bromide precipitate, and remove the ethanol by distillation.

-

The resulting diethyl 1,1-cyclobutanedicarboxylate-d4 is then isolated by extraction with an organic solvent.

Step 3: Hydrolysis to 1,1-Cyclobutanedicarboxylic Acid-d4

-

Hydrolyze the diethyl 1,1-cyclobutanedicarboxylate-d4 by refluxing with a solution of potassium hydroxide in ethanol.

-

After the hydrolysis is complete, remove the ethanol by distillation.

-

Dissolve the remaining potassium salt in water and acidify the solution with hydrochloric acid to precipitate the 1,1-cyclobutanedicarboxylic acid-d4.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Experimental Protocol: Synthesis of Carboplatin and this compound

This protocol is based on established methods for the synthesis of Carboplatin.[8][9]

-

Preparation of cis-Diamminediaquaplatinum(II) nitrate:

-

React cisplatin with a stoichiometric amount of silver nitrate in water.

-

Stir the mixture in the dark to facilitate the precipitation of silver chloride.

-

Filter the mixture to remove the silver chloride precipitate, yielding an aqueous solution of cis---INVALID-LINK--₂.

-

-

Formation of Carboplatin or this compound:

-

To the freshly prepared solution of cis-diamminediaquaplatinum(II) nitrate, add a solution of either 1,1-cyclobutanedicarboxylic acid (for Carboplatin) or 1,1-cyclobutanedicarboxylic acid-d4 (for this compound) in water.

-

Adjust the pH of the solution to between 5 and 7 with a suitable base (e.g., potassium hydroxide).

-

Stir the reaction mixture at room temperature for several hours.

-

Concentrate the solution under reduced pressure to induce crystallization of the product.

-

Collect the white crystalline product by filtration, wash with cold water and then ethanol, and dry under vacuum.

-

The final product can be characterized by ¹H NMR, ¹³C NMR, FT-IR, and elemental analysis.

-

Comparative In Vitro Efficacy

The cytotoxic activity of Carboplatin and this compound can be compared across a panel of cancer cell lines using standard in vitro assays.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10][11]

-

Cell Seeding: Seed cancer cells (e.g., A2780 ovarian cancer cells) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Prepare serial dilutions of Carboplatin and this compound in cell culture medium. Replace the medium in the wells with the drug-containing medium and incubate for a defined period (e.g., 72 hours).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot the dose-response curves to determine the IC50 (half-maximal inhibitory concentration) values.

Experimental Protocol: Clonogenic Survival Assay

The clonogenic assay is considered the gold standard for determining the in vitro cytotoxic effects of anticancer agents as it measures the ability of single cells to form colonies.[12][13][14]

-

Cell Treatment: Treat a suspension of cancer cells with varying concentrations of Carboplatin or this compound for a specified duration (e.g., 24 hours).

-

Cell Plating: After treatment, wash the cells to remove the drug, count them, and plate a known number of cells into 6-well plates. The number of cells plated should be adjusted based on the expected toxicity of the drug concentration to yield a countable number of colonies.

-

Incubation: Incubate the plates for 10-14 days to allow for colony formation.

-

Staining and Counting: Fix the colonies with a mixture of methanol and acetic acid and stain them with crystal violet. Count the number of colonies containing at least 50 cells.

-

Data Analysis: Calculate the surviving fraction for each treatment condition by normalizing the plating efficiency of treated cells to that of untreated control cells.

Illustrative Quantitative Data: In Vitro Cytotoxicity

The following table presents hypothetical IC50 values for Carboplatin and this compound in various cancer cell lines. This data is for illustrative purposes to suggest potential outcomes of deuteration.

| Cell Line | Cancer Type | Carboplatin IC50 (µM) | This compound IC50 (µM) | Predicted Fold Change |

| A2780 | Ovarian | 15.5 | 13.8 | 0.89 |

| SKOV3 | Ovarian | 25.2 | 22.1 | 0.88 |

| HCT116 | Colon | 30.8 | 28.5 | 0.93 |

| A549 | Lung | 45.1 | 41.2 | 0.91 |

Note: The hypothetical data suggests a slight increase in potency for this compound, which could be attributed to altered cellular uptake or reduced efflux due to subtle changes in physicochemical properties upon deuteration.

Comparative Pharmacokinetics and In Vivo Studies

Animal models are essential for evaluating the pharmacokinetic profiles and in vivo efficacy and toxicity of new drug candidates.

Experimental Protocol: Murine Pharmacokinetic Study

-

Animal Model: Use a relevant animal model, such as female BALB/c mice.[5]

-

Drug Administration: Administer Carboplatin or this compound intravenously (IV) at a clinically relevant dose.

-

Sample Collection: Collect blood samples at various time points post-administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

-

Sample Processing: Process the blood samples to obtain plasma.

-

Quantification: Analyze the plasma samples to determine the concentration of Carboplatin or this compound using a validated LC-MS/MS method.[15][16][17]

-

Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as half-life (t½), area under the curve (AUC), clearance (CL), and volume of distribution (Vd).

Experimental Protocol: Xenograft Efficacy Study

-

Tumor Implantation: Subcutaneously implant human cancer cells (e.g., A2780) into the flank of immunocompromised mice (e.g., nude mice).

-

Tumor Growth and Treatment: Once the tumors reach a palpable size, randomize the mice into treatment groups (vehicle control, Carboplatin, this compound). Administer the drugs according to a predetermined schedule and dose.

-

Tumor Measurement: Measure the tumor volume regularly using calipers.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Illustrative Quantitative Data: Pharmacokinetic Parameters in Mice

The following table presents hypothetical pharmacokinetic parameters for Carboplatin and this compound in mice.

| Parameter | Carboplatin | This compound | Predicted % Change |

| Half-life (t½) (hours) | 1.5 | 1.8 | +20% |

| AUC (µg·h/mL) | 50 | 65 | +30% |

| Clearance (CL) (mL/h/kg) | 20 | 15.4 | -23% |

| Volume of Distribution (Vd) (L/kg) | 0.5 | 0.5 | 0% |

Note: This hypothetical data illustrates a potential outcome of deuteration, where a reduced clearance leads to a longer half-life and increased drug exposure (AUC).

DNA Adduct Formation and Quantification

The primary mechanism of action of Carboplatin is the formation of platinum-DNA adducts, which inhibits DNA replication and transcription, leading to cell death.

Experimental Protocol: Quantification of Platinum-DNA Adducts by ICP-MS

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive technique for quantifying the total amount of platinum bound to DNA.[18][19][20]

-

Cell Treatment and DNA Isolation: Treat cancer cells with Carboplatin or this compound. After treatment, harvest the cells and isolate the genomic DNA using a standard DNA extraction kit.

-

DNA Quantification: Accurately quantify the amount of isolated DNA using a spectrophotometer or a fluorometric method.

-

Sample Digestion: Digest the DNA samples in concentrated nitric acid at a high temperature to break down the organic matrix and release the platinum atoms.

-

ICP-MS Analysis: Analyze the digested samples using an ICP-MS instrument to determine the concentration of platinum.

-

Data Normalization: Normalize the amount of platinum to the amount of DNA in each sample to express the results as picograms of platinum per microgram of DNA.

Visualizing Pathways and Workflows

Graphviz diagrams are provided to illustrate key concepts and experimental processes.

Carboplatin's Mechanism of Action

Caption: Mechanism of action of Carboplatin.

Experimental Workflow for Comparative Analysis

Caption: Workflow for comparing Carboplatin and this compound.

Logical Framework of Deuterium Isotope Effect

Caption: Logical framework of the deuterium isotope effect.

Conclusion and Future Directions

This technical guide has outlined the theoretical basis and provided a practical framework for the investigation of deuterium isotope effects in this compound. The provided experimental protocols for synthesis, in vitro, and in vivo evaluation are intended to facilitate research in this area. The illustrative data highlights the potential for deuteration to favorably alter the pharmacokinetic profile of Carboplatin, which could translate into clinical benefits.

Future research should focus on the actual synthesis and rigorous comparative evaluation of this compound against its non-deuterated counterpart. Key areas of investigation include:

-

Confirmation of Metabolic Stability: While Carboplatin's metabolism is limited, studies should confirm if deuteration impacts any minor metabolic pathways.

-

Comprehensive Pharmacokinetic and Biodistribution Studies: A thorough understanding of how deuteration affects the absorption, distribution, metabolism, and excretion of Carboplatin is crucial.

-

In Vivo Efficacy and Toxicity: Head-to-head comparisons in relevant preclinical cancer models are necessary to determine if the potential pharmacokinetic advantages of this compound lead to improved antitumor activity and a better safety profile.

The exploration of deuterated platinum analogues like this compound represents a promising avenue for the incremental improvement of established and effective cancer chemotherapeutics. The findings from such research could pave the way for the development of next-generation platinum drugs with an enhanced therapeutic window.

References

- 1. Vitality, viability, long-term clonogenic survival, cytotoxicity, cytostasis and lethality: what do they mean when testing new investigational oncology drugs? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. digitalcommons.wku.edu [digitalcommons.wku.edu]

- 3. researchgate.net [researchgate.net]

- 4. primo.uvm.edu [primo.uvm.edu]

- 5. Frontiers | Systemic Evaluation on the Pharmacokinetics of Platinum-Based Anticancer Drugs From Animal to Cell Level: Based on Total Platinum and Intact Drugs [frontiersin.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. The synthesis method of 1,1-Cyclobutanedicarboxylic acid_Chemicalbook [chemicalbook.com]

- 8. sid.ir [sid.ir]

- 9. researchgate.net [researchgate.net]

- 10. Comparison of cisplatin and carboplatin cytotoxicity in human ovarian cancer cell lines using the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 13. Clonogenic Assay | Axion Biosystems [axionbiosystems.com]

- 14. Clonogenic assay - Wikipedia [en.wikipedia.org]

- 15. Determination of carboplatin in plasma and tumor by high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. medpace.com [medpace.com]

- 17. Determination of carboplatin in human plasma using HybridSPE-precipitation along with liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Quantifying intracellular platinum accumulation using Inductively coupled mass spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Quantifying Intracellular Platinum Accumulation Using Inductively Coupled Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. One-milliliter wet-digestion for inductively coupled plasma mass spectrometry (ICP-MS): determination of platinum-DNA adducts in cells treated with platinum(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of Carboplatin-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Carboplatin-d4. Due to the limited availability of direct quantitative solubility data for the deuterated form, this document leverages data for its non-deuterated counterpart, Carboplatin, as a close surrogate. This guide is intended to support research, development, and formulation activities involving this stable isotope-labeled compound.

Core Executive Summary

This compound, a deuterated analog of the widely used antineoplastic agent Carboplatin, serves as an internal standard for its quantification in biological matrices by mass spectrometry. Understanding its solubility is critical for the preparation of stock solutions, formulation development, and ensuring accuracy in experimental assays. This document compiles available solubility data, presents a standardized experimental protocol for solubility determination, and illustrates the key signaling pathway associated with Carboplatin's mechanism of action.

Quantitative Solubility Data

While specific quantitative solubility data for this compound is not widely published, the solubility of Carboplatin provides a reliable estimate. This compound is described as being slightly soluble in methanol and water.[1] The following tables summarize the quantitative solubility of Carboplatin in various solvents.

Table 1: Solubility of Carboplatin in Aqueous Solvents

| Solvent System | Solubility | Temperature |

| Water | 14 mg/mL | Not Specified |

| Water | > 15 mg/mL | Not Specified |

| Water | 10 mg/mL | Not Specified |

| Water | 9.28 mg/mL | Not Specified |

| Water with 5% Glucose | 10 mg/mL | Not Specified |

| PBS (pH 7.2) | ~1 mg/mL | Not Specified |

| 0.1N HCl | 5 - 10 mg/mL | Not Specified |

| 0.1N NaOH | 5 - 10 mg/mL | Not Specified |

| pH 4 Acetate Buffer | 5 - 10 mg/mL | Not Specified |

| pH 9 Carbonate Buffer | 5 - 10 mg/mL | Not Specified |

Table 2: Solubility of Carboplatin in Organic and Mixed Solvents

| Solvent System | Solubility | Temperature |

| Ethanol (96%) | Very slightly soluble | Not Specified |

| 95% Ethanol/H₂O | < 1 mg/mL | Not Specified |

| 10% Ethanol/H₂O | 5 - 10 mg/mL | Not Specified |

| Acetone | Very slightly soluble | Not Specified |

| Methanol | < 1 mg/mL | Not Specified |

| Dimethylacetamide | Virtually insoluble | Not Specified |

| Dimethyl Sulfoxide (DMSO) | Soluble, but inactivation reported | Not Specified |

Important Note on DMSO: Several sources strongly advise against the use of Dimethyl Sulfoxide (DMSO) as a solvent for Carboplatin and other platinum-based drugs.[2][3][4][5][6] DMSO, being a nucleophilic solvent, can displace the ligands of the platinum complex, leading to the inactivation of the compound.[2][4][6] For in vitro studies, aqueous solutions, such as water or water with 5% glucose, are recommended.[2][7]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The following is a generalized, detailed protocol for determining the equilibrium solubility of a compound like this compound, based on the widely accepted shake-flask method.[8][9]

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Solvent of interest (e.g., ultra-pure water, buffer)

-

Temperature-controlled orbital shaker or incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE, chemically inert)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or MS)

-

Vials for sample collection and analysis

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a glass vial). The excess solid should be visually apparent.

-

-

Equilibration:

-

Place the sealed container in a temperature-controlled shaker and agitate at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.[8]

-

-

Phase Separation:

-

After the equilibration period, allow the suspension to settle.

-

To separate the undissolved solid, centrifuge the sample at a high speed.[8]

-

Carefully withdraw the supernatant using a pipette and filter it through a chemically inert syringe filter to remove any remaining solid particles.[8] This clear filtrate represents the saturated solution.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions using a validated HPLC method to generate a calibration curve.

-

Dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and determine its concentration by comparing its response to the calibration curve.

-

-

Data Reporting:

-

Calculate the solubility of this compound in the solvent, taking into account the dilution factor.

-

Report the solubility in units such as mg/mL or mmol/L at the specified temperature.[8]

-

Visualizations

Carboplatin's Mechanism of Action: Signaling Pathway

Carboplatin exerts its cytotoxic effects primarily through the formation of DNA adducts, which disrupts DNA replication and transcription, ultimately leading to cell death.[10][11][12][13] The following diagram illustrates the key steps in this process.

Caption: Carboplatin's mechanism of action, from cellular uptake to the induction of apoptosis.

Experimental Workflow for Solubility Determination

The logical flow of the shake-flask method for determining solubility is depicted in the diagram below.

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.[8]

References

- 1. caymanchem.com [caymanchem.com]

- 2. Carboplatin [sigmaaldrich.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Say No to DMSO: Dimethylsulfoxide Inactivates Cisplatin, Carboplatin and Other Platinum Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Say no to DMSO: dimethylsulfoxide inactivates cisplatin, carboplatin, and other platinum complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of Solvents on In Vitro Potencies of Platinum Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. scispace.com [scispace.com]

- 10. toku-e.com [toku-e.com]

- 11. scielo.br [scielo.br]

- 12. droracle.ai [droracle.ai]

- 13. Carboplatin | Apoptosis Inducers | Tocris Bioscience [tocris.com]

A Technical Guide to Carboplatin-d4: Suppliers and Quality Specifications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Carboplatin-d4, a deuterated analog of the widely used anticancer agent Carboplatin. This document details available suppliers, their quality specifications, and typical analytical methodologies for quality control, serving as a vital resource for researchers, scientists, and professionals in drug development. This compound is primarily utilized as an internal standard for the quantification of Carboplatin in various biological matrices by mass spectrometry.

Prominent Suppliers of this compound

A number of reputable chemical suppliers offer this compound for research and development purposes. The following table summarizes some of the key suppliers and their contact information.

| Supplier | Website |

| LGC Standards | lgcstandards.com |

| Simson Pharma Limited | simsonpharma.com[1] |

| Cayman Chemical | caymanchem.com[2] |

| Clearsynth | clearsynth.com[3] |

| MedchemExpress | medchemexpress.com[4] |

| Santa Cruz Biotechnology | scbt.com[5][6] |

| Axios Research | axiosresearch.com[7] |

| Pharmaffiliates | pharmaffiliates.com[8] |

Quality Specifications

The quality of this compound is critical for its application as an internal standard. Suppliers typically provide a Certificate of Analysis (CoA) detailing the purity and identity of the compound. Key quality specifications from various suppliers are summarized below.

| Supplier | Purity Specification | Isotopic Enrichment | Molecular Formula | Molecular Weight ( g/mol ) |

| LGC Standards | >95% (HPLC)[9] | Not Specified | Not Specified | Not Specified |

| Cayman Chemical | Not Specified | ≥99% deuterated forms (d1-d4)[10] | C6H8D4N2O4Pt[10] | 375.3[10] |

| Santa Cruz Biotechnology | 98%[5][6] | Not Specified | C6H8D4N2O4Pt[5] | 375.27[5] |

| Pharmaffiliates | Not Specified | Not Specified | C6H8D4N2O4Pt[8] | 375.27[8] |

Experimental Protocols for Quality Control

Ensuring the quality of this compound involves a series of analytical tests. While specific protocols are proprietary to each supplier, the general methodologies are outlined below.

1. Identity Confirmation:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to confirm the chemical structure of this compound. The absence of signals at specific chemical shifts corresponding to the deuterated positions confirms successful labeling.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the accurate mass of the molecule, confirming its elemental composition. The isotopic distribution pattern will also confirm the presence and extent of deuterium labeling.

2. Purity Assessment:

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV or MS detection is the primary method for determining the chemical purity of this compound. A typical method would involve a C18 column with a gradient elution of water and acetonitrile containing a small amount of a modifying agent like formic acid.

-

Elemental Analysis: Combustion analysis can be used to determine the percentage of carbon, hydrogen, and nitrogen, which should align with the theoretical values for the molecular formula.

3. Isotopic Enrichment Determination:

-

Mass Spectrometry (MS): The isotopic enrichment is determined by analyzing the mass spectrum of the compound. The relative intensities of the peaks corresponding to the unlabeled (d0) and deuterated (d1-d4) species are used to calculate the percentage of the d4-labeled compound.

Experimental Workflow for Quality Control

The following diagram illustrates a typical workflow for the quality control of a batch of this compound.

Caption: Quality control workflow for this compound.

Signaling Pathway (Illustrative)

While this compound itself is not pharmacologically active in the same way as its non-deuterated counterpart, it is essential to understand the mechanism of action of Carboplatin to appreciate its use in research. Carboplatin exerts its cytotoxic effects by forming DNA adducts, leading to the inhibition of DNA replication and transcription, ultimately inducing apoptosis.

Caption: Simplified signaling pathway of Carboplatin's action.

References

- 1. This compound | CAS No- NA | Simson Pharma Limited [simsonpharma.com]

- 2. caymanchem.com [caymanchem.com]

- 3. clearsynth.com [clearsynth.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. scbt.com [scbt.com]

- 6. scbt.com [scbt.com]

- 7. This compound | Axios Research [axios-research.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. This compound | CAS | LGC Standards [lgcstandards.com]

- 10. caymanchem.com [caymanchem.com]

Methodological & Application

Application Note: High-Throughput Quantification of Carboplatin in Human Plasma by LC-MS/MS Using Carboplatin-d4 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboplatin is a platinum-based chemotherapy agent widely used in the treatment of various cancers, including ovarian and lung carcinomas.[1] Accurate quantification of carboplatin in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and dose optimization to ensure efficacy while minimizing toxicity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for bioanalysis due to its high sensitivity, selectivity, and speed.[2]

The use of a stable isotope-labeled internal standard is paramount for correcting for variability in sample preparation and instrument response, thereby ensuring the accuracy and precision of the LC-MS/MS assay. Carboplatin-d4, a deuterated analog of carboplatin, is an ideal internal standard as it shares near-identical physicochemical properties with the analyte, co-elutes chromatographically, and experiences similar ionization efficiency and matrix effects. This application note provides a detailed protocol for the quantification of carboplatin in human plasma using this compound as an internal standard, employing a simple protein precipitation method for sample preparation and a sensitive LC-MS/MS method for analysis.

Experimental Protocols

1. Materials and Reagents

-

Carboplatin reference standard

-

This compound internal standard

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Human plasma (sourced from a certified vendor)

2. Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples

-

Stock Solutions (1 mg/mL): Prepare stock solutions of carboplatin and this compound by dissolving the appropriate amount of each compound in water.

-

Working Standard Solutions: Prepare a series of carboplatin working standard solutions by serial dilution of the stock solution with water to achieve concentrations for spiking into plasma.

-

Internal Standard Working Solution (1 µg/mL): Dilute the this compound stock solution with water.

-

Calibration Standards (CS): Prepare calibration standards by spiking the appropriate working standard solutions into blank human plasma to achieve a concentration range of 2.00 to 2000 ng/mL.[3]

-

Quality Control (QC) Samples: Prepare QC samples in blank human plasma at low, medium, and high concentrations (e.g., 6, 100, and 1600 ng/mL).

3. Sample Preparation: Protein Precipitation

-

Aliquot 50 µL of plasma sample (blank, CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 150 µL of the internal standard working solution in acetonitrile (containing 1% formic acid).[3]

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography (LC):

-

Column: Waters XBridge HILIC (2.1 x 150 mm, 3.5 µm) or equivalent.[2]

-

Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient:

Time (min) %A %B 0.0 10 90 3.0 40 60 3.1 90 10 5.0 90 10 5.1 10 90 | 7.0 | 10 | 90 |

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40 °C.

-

-

Mass Spectrometry (MS):

-

Instrument: Triple quadrupole mass spectrometer.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

Compound Precursor Ion (m/z) Product Ion (m/z) Carboplatin 372.0 294.1 | this compound | 376.0 | 298.1 |

-

Key MS Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150 °C

-

Desolvation Temperature: 400 °C

-

Gas Flow Rates: Optimized for the specific instrument.

-

-

Data Presentation

The following tables summarize the expected performance of the LC-MS/MS method for the quantification of carboplatin using this compound as an internal standard. The data is compiled from representative studies.[3][4]

Table 1: Calibration Curve and Linearity

| Parameter | Value |

| Calibration Model | Linear, 1/x² weighting |

| Linearity Range (ng/mL) | 2.00 - 2000 |

| Correlation Coefficient (r²) | > 0.995 |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%RE) | Inter-day Precision (%RSD) | Inter-day Accuracy (%RE) |

| LLOQ | 2.00 | ≤ 10.0 | ± 15.0 | ≤ 10.0 | ± 15.0 |

| Low | 6.00 | ≤ 5.0 | ± 10.0 | ≤ 5.0 | ± 10.0 |

| Medium | 100 | ≤ 4.5 | ± 8.0 | ≤ 4.5 | ± 8.0 |

| High | 1600 | ≤ 4.0 | ± 7.0 | ≤ 4.0 | ± 7.0 |

Table 3: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |

| Low | 6.00 | > 85 | 95 - 105 |

| High | 1600 | > 85 | 95 - 105 |

Visualizations

Caption: LC-MS/MS Experimental Workflow.

Caption: Role of the Internal Standard.

References

- 1. medpace.com [medpace.com]

- 2. researchgate.net [researchgate.net]

- 3. Determination of carboplatin in human plasma using HybridSPE-precipitation along with liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantification of intact carboplatin in human plasma ultrafitrates using hydrophilic interaction liquid chromatography-tandem mass spectrometry and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Carboplatin-d4 in Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of Carboplatin-d4 as a stable isotope tracer in pharmacokinetic (PK) studies. The inclusion of a deuterated analog allows for the precise determination of absorption, distribution, metabolism, and excretion (ADME) characteristics, often with a reduced number of subjects and increased accuracy compared to traditional single-analyte studies.

Introduction

Carboplatin is a platinum-based chemotherapy agent widely used in the treatment of various cancers.[1] Understanding its pharmacokinetic profile is crucial for optimizing dosing regimens to maximize efficacy while minimizing toxicity. This compound, a deuterated version of carboplatin, serves as an invaluable tool in these studies. When co-administered with the non-labeled drug, it can be distinguished by mass spectrometry, allowing for the simultaneous tracking of both compounds.[2] This approach is particularly useful for absolute bioavailability studies, drug-drug interaction assessments, and understanding the pharmacokinetics at steady-state without altering a patient's existing therapeutic regimen.[3][4]

The primary analytical method for distinguishing and quantifying carboplatin and this compound in biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, which is essential for accurate pharmacokinetic analysis.[5][6]

Experimental Protocols

This section details the necessary protocols for a pharmacokinetic study involving the administration of this compound.

Protocol 1: In Vivo Administration and Sample Collection (Preclinical Animal Model)

This protocol outlines the procedure for administering Carboplatin and this compound to a rat model and the subsequent collection of blood samples.

Materials:

-

Carboplatin

-

This compound

-

Sterile saline solution for injection

-

Male Sprague Dawley rats (or other appropriate model)

-

Intravenous (IV) and oral (PO) dosing apparatus

-

Blood collection tubes (e.g., EDTA-coated)

-

Centrifuge

-

-80°C freezer

Procedure:

-

Subject Preparation: Acclimatize animals for at least 72 hours before the study. Fast the animals overnight (with access to water) before dosing.

-

Dosing Formulation: Prepare separate sterile saline solutions of Carboplatin for oral administration and this compound for intravenous administration. The concentrations should be calculated based on the desired dosage for the animal's body weight.

-

Administration:

-

Administer the unlabeled Carboplatin solution orally via gavage.

-

Simultaneously, administer the this compound solution intravenously as a bolus or short infusion.

-

-

Blood Sampling: Collect blood samples (approximately 250 µL) from the tail vein or other appropriate site at the following time points post-dosing: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours.[7]

-

Sample Processing: Immediately after collection, centrifuge the blood samples to separate the plasma. Transfer the plasma to labeled cryovials and store at -80°C until analysis.[7]

Protocol 2: Plasma Sample Preparation for LC-MS/MS Analysis

This protocol describes the extraction of Carboplatin and this compound from plasma samples.

Materials:

-

Frozen plasma samples

-

Acetonitrile (ACN)[5]

-

Internal Standard (IS) solution (e.g., a different platinum compound like oxaliplatin, or a different isotopologue of carboplatin if not used as the tracer)[5]

-

Vortex mixer

-

Centrifuge

-

96-well plates or microcentrifuge tubes

-

Nitrogen evaporator

Procedure:

-

Thaw Samples: Thaw the plasma samples on ice.

-

Protein Precipitation: To 100 µL of each plasma sample, add the internal standard solution. Then, add a precipitating agent like acetonitrile.[5]

-

Vortex and Centrifuge: Vortex the samples vigorously to ensure thorough mixing and precipitation of proteins. Centrifuge at high speed to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or microcentrifuge tube.

-

Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis

This protocol provides a general framework for the quantification of Carboplatin and this compound. Instrument parameters should be optimized for the specific system being used.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source[6]

Chromatographic Conditions (Example):

| Parameter | Value |

| Column | C18 HPLC column (e.g., Luna 100 x 2.0 mm, 5 µ, 100 Å)[5] |

| Mobile Phase A | Water with formic acid[5] |

| Mobile Phase B | Methanol with formic acid[5] |

| Flow Rate | 0.2 mL/min[6] |

| Injection Volume | 10 µL |

| Gradient | Optimized for separation of analytes |

Mass Spectrometric Conditions (Example):

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+)[6] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Specific precursor-to-product ion transitions for Carboplatin, this compound, and the Internal Standard need to be determined. |

Data Presentation

The following tables summarize key quantitative data relevant to a pharmacokinetic study using this compound.

Table 1: Example Dosing Regimen for a Preclinical Study

| Compound | Route of Administration | Dose (mg/kg) | Vehicle |

| Carboplatin | Oral (PO) | 50 | Sterile Saline |

| This compound | Intravenous (IV) | 1 | Sterile Saline |

Table 2: Example LC-MS/MS Parameters

| Parameter | Carboplatin | This compound | Internal Standard (Oxaliplatin) |

| Precursor Ion (m/z) | To be determined | To be determined | To be determined |

| Product Ion (m/z) | To be determined | To be determined | To be determined |

| Collision Energy (eV) | To be determined | To be determined | To be determined |

| Retention Time (min) | ~2.2[6] | Expected to be similar to Carboplatin | To be determined |

Table 3: Key Pharmacokinetic Parameters to be Determined

| Parameter | Description |

| AUC (Area Under the Curve) | Total drug exposure over time |

| Cmax (Maximum Concentration) | Highest concentration of the drug in the plasma |

| Tmax (Time to Cmax) | Time at which Cmax is reached |

| t1/2 (Half-life) | Time required for the drug concentration to decrease by half |

| CL (Clearance) | Rate at which the drug is removed from the body |

| Vd (Volume of Distribution) | Apparent volume into which the drug distributes in the body |

| F (Bioavailability) | Fraction of the orally administered drug that reaches systemic circulation |

Visualizations

The following diagrams illustrate the experimental workflow and the underlying principles of the study.

References

- 1. researchgate.net [researchgate.net]

- 2. Stable Isotopically Labeled Intravenous Microdose Pharmacokinetic Trials as a Tool to Assess Absolute Bioavailability: Feasibility and Paradigm to Apply for Protein Kinase Inhibitors in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medpace.com [medpace.com]

- 6. Determination of carboplatin in plasma and tumor by high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Note: High-Throughput Bioanalytical Method for Carboplatin Quantification in Human Plasma Using Carboplatin-d4 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive bioanalytical method for the quantification of Carboplatin in human plasma using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The method utilizes Carboplatin-d4, a stable isotope-labeled internal standard, to ensure high accuracy and precision, making it suitable for pharmacokinetic studies and therapeutic drug monitoring. The protocol employs a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation. This document provides comprehensive experimental protocols, method validation data, and a visual representation of the analytical workflow.

Introduction

Carboplatin is a platinum-based chemotherapy agent widely used in the treatment of various cancers, including ovarian and lung cancer.[1][2] Accurate measurement of Carboplatin concentrations in biological matrices is crucial for understanding its pharmacokinetics and for optimizing patient dosing. The use of a stable isotope-labeled internal standard, such as this compound, is the preferred approach in quantitative LC-MS/MS assays.[3][4] Deuterated internal standards have chemical and physical properties nearly identical to the analyte, which helps to correct for variability during sample preparation and analysis, thereby improving data quality.[3][4] This application note presents a validated method for the determination of Carboplatin in human plasma using this compound.

Experimental Protocols

Materials and Reagents

-

Carboplatin analytical standard

-

This compound (Internal Standard, IS)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Human plasma (K2-EDTA)

Stock and Working Solutions Preparation

-

Carboplatin Stock Solution (1 mg/mL): Accurately weigh and dissolve Carboplatin in water.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in water.

-

Working Solutions: Prepare serial dilutions of the Carboplatin stock solution in water to create calibration standards. Prepare a working solution of this compound in water.

Sample Preparation (Protein Precipitation)

-

Pipette 50 µL of human plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the this compound working solution.

-

Add 150 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Value |

| Column | Accucore HILIC (50mm x 2.1mm, 2.6µm)[1] |

| Mobile Phase A | Water with 0.1% Acetic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Acetic Acid |

| Gradient | Isocratic: 90% B[1] |

| Flow Rate | 0.2 mL/min[1] |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Autosampler Temp | 10 °C |

Mass Spectrometry:

| Parameter | Value |

| Instrument | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Selected Reaction Monitoring (SRM) |

| Carboplatin Transition | m/z 372.1 → 294.1 |

| This compound Transition | m/z 376.1 → 298.1 |

| Collision Energy | Optimized for the specific instrument |

| Dwell Time | 100 ms |

Bioanalytical Workflow

Caption: Bioanalytical workflow for the quantification of Carboplatin in human plasma.

Method Validation Data

The bioanalytical method was validated according to regulatory guidelines. The following tables summarize the performance characteristics of the assay.

Table 1: Calibration Curve and Linearity

| Parameter | Result |

| Linearity Range | 0.025 - 50 µg/mL[1] |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.025 µg/mL[1] |

Table 2: Accuracy and Precision

The intra-day and inter-day precision and accuracy were evaluated at three quality control (QC) concentrations (Low, Medium, and High).

| QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) |

| Low | 1.5 - 4.3%[1] | 1.5 - 4.3%[1] | ± 2.9%[1] |

| Medium | 1.5 - 4.3%[1] | 1.5 - 4.3%[1] | ± 2.9%[1] |

| High | 1.5 - 4.3%[1] | 1.5 - 4.3%[1] | ± 2.9%[1] |

RSD: Relative Standard Deviation, RE: Relative Error

Conclusion

The described LC-MS/MS method for the quantification of Carboplatin in human plasma using this compound as an internal standard is sensitive, specific, accurate, and precise. The simple sample preparation procedure and rapid chromatographic analysis make it suitable for high-throughput bioanalysis in a clinical or research setting. This method can be a valuable tool for pharmacokinetic and therapeutic drug monitoring studies of Carboplatin.

References

- 1. Quantification of intact carboplatin in human plasma ultrafitrates using hydrophilic interaction liquid chromatography-tandem mass spectrometry and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medpace.com [medpace.com]

- 3. scispace.com [scispace.com]

- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Carboplatin-d4 in Clinical Trials: A Guide for Researchers

Introduction

Carboplatin is a platinum-based chemotherapy agent widely used in the treatment of various cancers, including ovarian, lung, and head and neck cancers.[1] Accurate determination of carboplatin concentrations in patient samples is crucial for pharmacokinetic (PK) studies, which are essential for optimizing dosing regimens and ensuring therapeutic efficacy while minimizing toxicity. Carboplatin-d4, a deuterated form of carboplatin, serves as an ideal internal standard for the quantification of carboplatin in biological matrices during clinical trials.[2][3] Its use in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides high sensitivity and selectivity for precise and accurate measurements.[2]

This document provides detailed application notes and protocols for the use of this compound in clinical research, aimed at researchers, scientists, and drug development professionals.

Mechanism of Action of Carboplatin

Carboplatin exerts its cytotoxic effects by binding to DNA, forming intra- and inter-strand cross-links.[4][5] This process disrupts DNA replication and transcription, ultimately leading to cell death.[4]

Caption: Mechanism of action of Carboplatin.

Application in Pharmacokinetic Studies